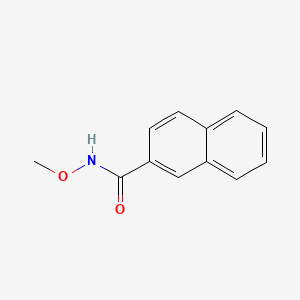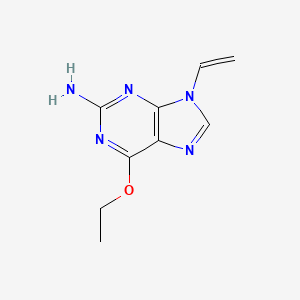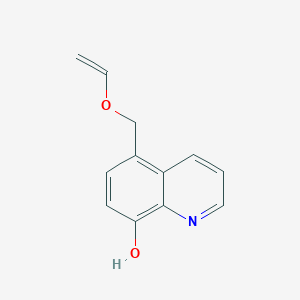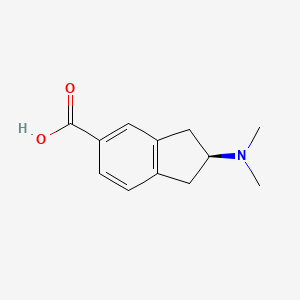
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールは、テトラリン類に属する有機化合物です。テトラリン類は、ベンゼン環がシクロヘキサン環に縮合した多環式芳香族化合物です。この化合物は、テトラヒドロナフタレン構造の2位にアミノ基、6位にエトキシ基、1位にヒドロキシル基が存在することを特徴としています。
製法
合成経路と反応条件
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールの合成は、一般的に以下の手順で進められます。
出発物質: 合成は、3,4-ジヒドロ-1(2H)-ナフタレン-1-オン誘導体から始まります。
エトキシル化: エトキシ基は、エトキシル化反応によって6位に導入されます。
アミノ化: アミノ基は、アミノ化反応によって2位に導入されます。
ヒドロキシル化: ヒドロキシル基は、ヒドロキシル化反応によって1位に導入されます。
工業的生産方法
工業的な環境では、2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールの生産には、高い収率と純度を確保するために、最適化された反応条件を用いた大規模な化学プロセスが用いられます。反応は、通常、温度、圧力、反応時間を精密に制御した反応器で行われます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-1(2H)-naphthalenone derivatives.
Ethoxylation: The ethoxy group is introduced at the sixth position through an ethoxylation reaction.
Amination: The amino group is introduced at the second position using an amination reaction.
Hydroxylation: The hydroxyl group is introduced at the first position through a hydroxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
反応の種類
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールは、以下の化学反応を起こします。
酸化: この化合物は、対応するケトンまたはキノンを形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: アミノ基とエトキシ基は、さまざまな試薬と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に用いられます。
置換: 置換反応には、ハロゲン (Cl2, Br2) や求核剤 (NH3, OH-) などの試薬が用いられます。
主な生成物
これらの反応から生成される主な生成物には以下があります。
酸化: ケトン、キノン。
還元: アルコール、アミン。
置換: ハロゲン化誘導体、置換アミン。
科学研究への応用
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールは、以下の科学研究にさまざまな応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素相互作用や受容体結合など、生物系に対する潜在的な影響について研究されています。
医学: 医薬品合成における前駆体としての役割など、潜在的な治療特性について調査されています。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、その活性を調節することで、さまざまな生物学的効果をもたらします。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
2-アミノ-6,7-ジヒドロキシ-1,2,3,4-テトラヒドロナフタレン: ドーパミン受容体への結合について研究されているドーパミンアナログ。
2-アミノ-1,2,3,4-テトラヒドロナフタレン-1-オール: 構造的特徴は似ていますが、官能基が異なる関連化合物。
独自性
2-アミノ-6-エトキシ-1,2,3,4-テトラヒドロナフタレン-1-オールは、6位にエトキシ基が存在することで独特であり、他の類似化合物と比較して明確な化学的および生物学的特性を付与します。この構造上の変異は、その反応性、結合親和性、およびさまざまな用途における全体的な有効性に影響を与える可能性があります。
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3 |
InChIキー |
SCVKFDIGECJLBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(C(CC2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

